molecular formula C14H19NO B1324162 (2-Cyclohexyl)ethyl 2-pyridyl ketone CAS No. 898779-60-7

(2-Cyclohexyl)ethyl 2-pyridyl ketone

Cat. No.: B1324162
CAS No.: 898779-60-7
M. Wt: 217.31 g/mol
InChI Key: QMNOWTBUUMGMRE-UHFFFAOYSA-N
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Description

(2-Cyclohexyl)ethyl 2-pyridyl ketone is an organic compound with the molecular formula C14H19NO. It is a ketone that features a pyridyl group attached to a cyclohexyl ethyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclohexyl)ethyl 2-pyridyl ketone can be achieved through several methods. One common approach involves the reaction of 2-pyridyl ketone with cyclohexyl ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of cyclohexyl ethyl is coupled with 2-pyridyl ketone in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound often employs continuous flow chemistry techniques. This method allows for the rapid and efficient synthesis of the compound by continuously feeding the reactants through a reactor. The use of continuous flow chemistry enhances the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohexyl)ethyl 2-pyridyl ketone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The pyridyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated pyridyl derivatives.

Scientific Research Applications

(2-Cyclohexyl)ethyl 2-pyridyl ketone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 2-pyridyl ketone
  • (3-Cyclohexyl)propyl 2-pyridyl ketone
  • 1-(2-Pyridyl)heptan-1,6-dione

Uniqueness

(2-Cyclohexyl)ethyl 2-pyridyl ketone is unique due to its specific structural arrangement, which imparts distinct reactivity and interaction profiles compared to other similar compounds. The presence of both the cyclohexyl and pyridyl groups allows for versatile chemical modifications and applications .

Properties

IUPAC Name

3-cyclohexyl-1-pyridin-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h4-5,8,11-12H,1-3,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNOWTBUUMGMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641990
Record name 3-Cyclohexyl-1-(pyridin-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-60-7
Record name 3-Cyclohexyl-1-(pyridin-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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